6-Isocyanatohexan-2-one

Description

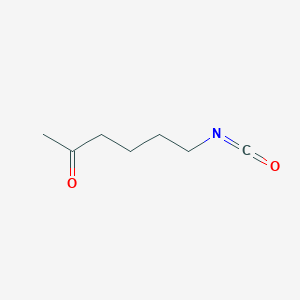

Structure

2D Structure

3D Structure

Properties

CAS No. |

70486-31-6 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

6-isocyanatohexan-2-one |

InChI |

InChI=1S/C7H11NO2/c1-7(10)4-2-3-5-8-6-9/h2-5H2,1H3 |

InChI Key |

QUAIUPIMDGMEDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Isocyanatohexan 2 One

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a synthetic plan. ias.ac.inlkouniv.ac.inyoutube.comslideshare.net For 6-isocyanatohexan-2-one, the primary disconnection targets the isocyanate group.

Functional Group Interconversion (FGI): The isocyanate group is most commonly formed from a primary amine. This points to 6-aminohexan-2-one (B13506872) as the immediate precursor. ias.ac.innih.gov

Carbon-Carbon Bond Disconnections: The six-carbon backbone of 6-aminohexan-2-one can be further disconnected. A logical disconnection between C4 and C5 suggests a synthesis from two smaller fragments, potentially involving the reaction of a four-carbon electrophile with a two-carbon nucleophile. Another approach involves a six-carbon starting material where the ketone and amine functionalities are introduced sequentially.

Based on this analysis, the key precursors are identified as:

6-Aminohexan-2-one: The direct precursor to the target molecule. nih.gov

Simpler, smaller molecules: For the construction of the carbon skeleton, precursors could include derivatives of butane (B89635) and ethane (B1197151) or a functionalized hexane (B92381) derivative.

| Target Molecule | Immediate Precursor | Key Disconnection |

| This compound | 6-Aminohexan-2-one | C-N bond of the isocyanate (via FGI) |

| 6-Aminohexan-2-one | 4-carbon and 2-carbon fragments | C4-C5 bond |

Development of Novel Synthetic Routes to the Isocyanato-Ketone Core

The synthesis of this compound can be approached through several routes, focusing on the strategic introduction of the isocyanate and ketone functionalities.

The conversion of the primary amine in 6-aminohexan-2-one to an isocyanate is a critical step.

Phosgenation: The traditional and most direct method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). This reaction is typically carried out in an inert solvent. The amine acts as a nucleophile, attacking the carbonyl carbon of phosgene, followed by the elimination of two molecules of hydrogen chloride.

Reaction Scheme: R-NH₂ + COCl₂ → R-NCO + 2 HCl

Given the hazardous nature of phosgene, this reaction requires specialized equipment and handling procedures.

Phosgene-Alternative Routes: Due to the toxicity of phosgene, several alternative reagents have been developed. These include:

Triphosgene (B27547): A solid, safer-to-handle crystalline compound that decomposes into phosgene in situ.

Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile than phosgene.

Chlorosulfonyl isocyanate (CSI): This reagent can be used to form isocyanates from certain precursors, although its primary application is in the synthesis of other nitrogen-containing heterocyles. acs.orgnih.govacs.org

Curtius Rearrangement: This method involves the thermal or photochemical rearrangement of an acyl azide, which can be derived from a carboxylic acid. This route would require starting with a precursor containing a carboxylic acid at the 6-position, which is then converted to the isocyanate.

The ketone group at the 2-position can be introduced through several well-established methods:

Oxidation of a Secondary Alcohol: A common and efficient method is the oxidation of the corresponding secondary alcohol, 6-aminohexan-2-ol. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and scale.

| Oxidizing Agent | Typical Conditions | Notes |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Mild and selective for primary and secondary alcohols. |

| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Mild conditions, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, high-yielding, and tolerant of many functional groups. |

Acylation Reactions: Friedel-Crafts acylation of a suitable organometallic precursor could also be envisioned, though this is generally more applicable to aromatic systems. For an aliphatic chain, the use of an acylating agent with a Grignard reagent or an organolithium compound derived from a protected 1-halo-5-aminopentane could be a viable, albeit more complex, route.

The construction of the linear six-carbon skeleton with functional groups at specific positions (chemo- and regioselectivity) is fundamental. A plausible strategy involves:

Starting with a protected amino alcohol: For example, starting with 6-(benzyloxycarbonylamino)hexan-1-ol.

Oxidation of the primary alcohol: Oxidation to the aldehyde.

Grignard reaction: Reaction of the aldehyde with methylmagnesium bromide to introduce the methyl group and form the secondary alcohol at the 2-position.

Oxidation of the secondary alcohol: Oxidation to the ketone.

Deprotection of the amine: Removal of the protecting group to yield 6-aminohexan-2-one.

Formation of the isocyanate: Conversion of the primary amine to the isocyanate using one of the methods described in section 2.2.1.

This multi-step approach ensures that the ketone and isocyanate functionalities are introduced at the correct positions without interfering with each other.

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Temperature: The phosgenation reaction, for instance, is often performed at low temperatures initially and then warmed to complete the reaction. The oxidation and acylation steps also have optimal temperature ranges to minimize side product formation.

Solvent: The choice of solvent is critical. For phosgenation, inert solvents like toluene (B28343) or chlorobenzene (B131634) are common. For oxidation reactions, chlorinated solvents are frequently used. The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

Catalyst: Some reactions may require a catalyst. For example, the formation of polyurethanes from isocyanates is often catalyzed by tin compounds. cusat.ac.in While not directly involved in the synthesis of the isocyanato-ketone itself, understanding catalytic processes is important if the compound is to be used in subsequent polymerization reactions.

Purity of Reactants: The purity of the starting materials, particularly the 6-aminohexan-2-one precursor, will directly impact the purity of the final product.

Scalability Considerations for Synthetic Procedures

Transitioning a synthetic route from a laboratory scale to an industrial scale presents several challenges:

Use of Hazardous Reagents: The use of phosgene is a major concern for large-scale production due to its extreme toxicity. Industrial processes using phosgene are conducted in closed systems with extensive safety measures. The use of phosgene alternatives like triphosgene might be more manageable on a larger scale, but cost and waste disposal are important factors.

Reaction Exotherms: Many of the reactions, such as phosgenation and certain oxidation steps, can be highly exothermic. Effective heat management is critical on a large scale to prevent runaway reactions. This often involves the use of specialized reactors with efficient cooling systems.

Purification: Purification of the final product on a large scale can be challenging. Distillation is a common method for purifying isocyanates, but the presence of the ketone functionality might lead to thermal instability. Crystallization or chromatography might be alternative but potentially more expensive options.

Cost of Reagents: The cost of starting materials and reagents is a major driver in the economic viability of a large-scale process. Routes that utilize inexpensive and readily available starting materials are preferred.

A thorough process hazard analysis and cost analysis would be essential before attempting to scale up the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 6 Isocyanatohexan 2 One

Reactivity Profile of the Isocyanate Group

The isocyanate group (–N=C=O) is characterized by its electrophilic carbon atom, making it highly susceptible to attack by nucleophiles. This reactivity is central to its use in polymerization and modification of various substrates.

Reactions with Nucleophiles (e.g., Alcohols, Amines) to Form Urethanes and Ureas

The most prominent reaction of the isocyanate group is its addition reaction with compounds containing active hydrogen atoms, such as alcohols and amines. These reactions are typically rapid, exothermic, and form the basis of polyurethane and polyurea chemistry. sci-hub.seresearchgate.net

With alcohols, 6-isocyanatohexan-2-one reacts to form carbamate (B1207046) esters, commonly known as urethanes. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. A subsequent proton transfer results in the stable urethane (B1682113) linkage. This reaction can be catalyzed by both acids and bases, with tertiary amines and organotin compounds being particularly effective catalysts in industrial applications. sci-hub.semdpi.com The general mechanism involves the formation of a complex between the catalyst and one of the reactants, facilitating the nucleophilic attack. mdpi.com

Similarly, the reaction with primary or secondary amines yields urea (B33335) derivatives. commonorganicchemistry.comnih.gov The nitrogen atom of the amine is a potent nucleophile and readily attacks the isocyanate carbon. mnstate.edu This reaction is generally faster than the reaction with alcohols, as amines are stronger nucleophiles. nih.gov The process typically does not require a catalyst and proceeds efficiently in suitable solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com

Reaction Scheme: Urethane and Urea Formation

| Reactant | Product | Functional Group Formed |

|---|---|---|

| This compound + Alcohol (R-OH) | Alkyl (6-oxoheptan-2-yl)carbamate | Urethane |

Dimerization and Trimerization Reactions

Under certain conditions, particularly in the presence of specific catalysts such as phosphines or pyridines, isocyanates can react with themselves to form cyclic oligomers. The dimerization of this compound would lead to the formation of a four-membered uretdione ring.

More commonly, isocyanates undergo cyclotrimerization to form a highly stable, six-membered 1,3,5-triazine-2,4,6-trione ring, also known as an isocyanurate. google.comgoogle.com This trimerization reaction is a key process for producing polyisocyanurate foams and coatings with enhanced thermal stability and flame retardance. The trimer of hexamethylene diisocyanate is a well-known example of this type of structure. molbase.com These oligomerization reactions can be desirable for building larger molecular structures from the isocyanate monomer. google.com

Blocked Isocyanate Derivatives and Their De-blocking Mechanisms

To control the high reactivity of the isocyanate group, it can be "blocked" by reacting it with a protecting compound. wikipedia.org This creates a thermally reversible bond, rendering the isocyanate temporarily inert. nih.gov Blocked isocyanates are stable at ambient temperatures and can be formulated into one-component (1K) systems that only become reactive upon heating. wikipedia.orgube.com When heated to a specific "de-blocking" temperature, the blocking agent is released, regenerating the free isocyanate group which can then undergo its characteristic reactions. ube.com

The de-blocking temperature is a critical property that depends on the specific blocking agent used. wikipedia.orgmdpi.com This allows for precise control over the initiation of the curing process in applications like coatings and adhesives. wikipedia.org

Table of Common Isocyanate Blocking Agents and Their Approximate De-blocking Temperatures

| Blocking Agent | De-blocking Temperature (°C) |

|---|---|

| Diethyl malonate | 110 |

| 3,5-Dimethylpyrazole | 115 |

| Methyl ethyl ketoxime (MEKO) | 135 |

| Phenol | 150 |

| ε-Caprolactam | 170 |

Source: nih.govwikipedia.org

Two primary mechanisms have been proposed for the reaction of blocked isocyanates: mdpi.com

Elimination-Addition: The blocked isocyanate first thermally decomposes, eliminating the blocking agent to regenerate the free isocyanate. This is followed by the addition of a nucleophile (like a polyol) to the isocyanate.

Addition-Elimination: The nucleophile directly attacks the blocked isocyanate, forming a tetrahedral intermediate. Subsequently, the blocking agent is eliminated to form the final product.

Reactivity Profile of the Ketone Group

The ketone group in this compound offers a different set of synthetic possibilities, primarily centered around the electrophilicity of the carbonyl carbon and the acidity of the adjacent α-hydrogens.

Carbonyl Condensation Reactions

The ketone functionality can participate in carbonyl condensation reactions, most notably the aldol (B89426) condensation. magritek.com This reaction occurs between two carbonyl-containing compounds where at least one possesses an alpha-hydrogen. libretexts.org In the presence of a base, an α-hydrogen of this compound can be removed to form a nucleophilic enolate ion. magritek.comlibretexts.org This enolate can then attack the electrophilic carbonyl carbon of a second molecule (either another molecule of this compound in a self-condensation or a different aldehyde or ketone in a mixed aldol reaction). kocw.or.kr

The initial product is a β-hydroxy ketone, which may subsequently undergo dehydration, often promoted by heat or acid/base catalysis, to yield a more stable α,β-unsaturated ketone (an enone). kocw.or.krvanderbilt.edu Because this compound is an unsymmetrical ketone with α-hydrogens on both the C1 methyl group and the C3 methylene (B1212753) group, two different enolates can potentially form, leading to a mixture of regioisomeric products. bham.ac.uk

Alpha-Functionalization via Enolate Chemistry

The α-hydrogens of this compound are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form an enolate. bham.ac.ukmnstate.edulibretexts.org This enolate is a powerful carbon-based nucleophile and can react with a wide variety of electrophiles to introduce new functional groups at the α-position. masterorganicchemistry.com

This process, known as α-functionalization, is a fundamental C-C bond-forming strategy in organic synthesis. mdpi.com For example, the enolate can be reacted with alkyl halides (alkylation), halogens (halogenation), or other carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The choice of reaction conditions, particularly the base and temperature, can influence which of the two possible enolates (kinetic vs. thermodynamic) is formed from the unsymmetrical ketone, thereby controlling the regioselectivity of the functionalization. bham.ac.uk The kinetic enolate is formed by removing the more sterically accessible proton (from the C1 methyl group), while the more substituted and thermodynamically stable enolate is formed by removing a proton from the C3 methylene group. bham.ac.uk

Reduction and Oxidation Pathways of the Ketone

The ketone functional group at the 2-position of the hexyl chain is susceptible to both reduction and oxidation reactions. The presence of the isocyanate group at the 6-position introduces the potential for chemoselectivity challenges.

Reduction: The ketone can be reduced to a secondary alcohol, 6-isocyanatohexan-2-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) could achieve this transformation. However, the high reactivity of LiAlH₄ towards the isocyanate group would likely lead to the formation of byproducts. A milder, more chemoselective reducing agent, such as sodium borohydride, would be preferable to minimize reactions with the isocyanate moiety. nih.govwikipedia.org The reaction would proceed via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Oxidation: Oxidation of the ketone in this compound is not a typical reaction pathway, as ketones are generally resistant to oxidation under standard conditions. organic-chemistry.org Forced oxidation, for instance through a Baeyer-Villiger oxidation using a peroxy acid, could theoretically convert the ketone into an ester. This reaction would involve the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this insertion would depend on the migratory aptitude of the neighboring alkyl groups.

Interplay and Competitive Reactions Between Isocyanate and Ketone Functionalities

The dual functionality of this compound sets the stage for a complex interplay between the ketone and isocyanate groups, potentially leading to intramolecular reactions.

Intramolecular Cyclization Reactions

The linear six-carbon chain separating the ketone and isocyanate groups allows for the possibility of intramolecular cyclization to form heterocyclic structures. The most probable cyclization would involve the nucleophilic attack of an enolate, formed from the ketone, onto the electrophilic carbon of the isocyanate.

Under basic conditions, deprotonation of the α-carbon to the ketone (at the C1 or C3 position) would generate an enolate. This enolate could then act as an internal nucleophile. The spatial arrangement of the molecule could favor a 6-membered ring closure, where the enolate attacks the isocyanate to form a cyclic β-keto lactam after protonation. The formation of such spirocyclic γ-lactams from δ-keto carboxylic acids via an isocyanate intermediate has been reported and provides a precedent for this type of cyclization. uc.pt

The proposed mechanism for the intramolecular cyclization is as follows:

Deprotonation of the α-carbon of the ketone by a base to form an enolate.

Nucleophilic attack of the enolate on the isocyanate carbon.

Protonation of the resulting nitrogen anion to yield the cyclic lactam.

The regioselectivity of the initial deprotonation would influence the structure of the resulting cyclic product.

Differential Reactivity Studies Under Varied Conditions

The competition between intermolecular reactions (with external reagents) and intramolecular cyclization would be highly dependent on the reaction conditions.

Temperature: Higher temperatures could favor the intramolecular cyclization by overcoming the activation energy barrier for ring formation.

Catalyst: The choice of catalyst could direct the reaction towards a specific pathway. For instance, a Lewis acid catalyst might activate the ketone towards nucleophilic attack, while a specific base could favor enolate formation for cyclization. acs.org

Concentration: At high concentrations, intermolecular reactions might be more prevalent, whereas dilute conditions would favor intramolecular processes.

Kinetic and Thermodynamic Studies of Key Transformations

No specific kinetic or thermodynamic data for the reactions of this compound have been reported. However, general principles of chemical kinetics and thermodynamics can be applied to predict the behavior of this molecule.

The kinetics of isocyanate reactions with nucleophiles, such as alcohols or amines, are well-documented and are typically second-order reactions. rsc.orgcdnsciencepub.comresearchgate.netresearchgate.net The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

Polymerization and Advanced Material Science Applications of 6 Isocyanatohexan 2 One

Homopolymerization and Copolymerization Studies

The presence of two distinct reactive sites in 6-isocyanatohexan-2-one allows for its involvement in multiple polymerization pathways. Both the isocyanate and the ketone group, or functionalities derived from it, can be engaged to create diverse polymer architectures.

While isocyanate groups themselves are not typically susceptible to direct free-radical polymerization, this compound can be chemically modified to incorporate a polymerizable vinyl group. For instance, the isocyanate could be reacted with a hydroxyl-functional monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA). This reaction would yield a new monomer where the isocyanate is converted to a urethane (B1682113) linkage, and a pendant methacrylate group is introduced. This new monomer can then undergo free-radical polymerization. mdpi.comgoogle.com

The general scheme for such a process would involve:

Monomer Synthesis: Reaction of this compound with a vinyl monomer containing an isocyanate-reactive group (e.g., -OH, -NH2).

Polymerization: Free-radical polymerization of the newly formed monomer, potentially with other comonomers, to create a polymer with pendant ketone functionalities. nih.gov

This approach allows for the incorporation of the keto-isocyanate functionality into a variety of polymer backbones, such as acrylics. mdpi.com The resulting polymers would possess reactive ketone side chains that can be used for further post-polymerization modifications.

The isocyanate group of this compound is highly reactive towards nucleophiles such as alcohols and amines, making it a prime candidate for step-growth polymerization to form polyurethanes and polyureas, respectively. fiveable.meoszk.hu In these reactions, this compound would act as a difunctional or monofunctional monomer, depending on the desired polymer architecture.

Polyurethane Synthesis: When reacted with a diol, this compound can act as a chain extender or a chain terminator, depending on the stoichiometry. If used with a diisocyanate and a diol, it can be incorporated into the polyurethane backbone, introducing a ketone functionality at regular or random intervals. oszk.huresearchgate.net The reaction proceeds via the formation of urethane linkages.

Polyurea Synthesis: Similarly, reaction with a diamine leads to the formation of polyurea. wikipedia.orgnih.gov The isocyanate-amine reaction is typically very fast and does not require a catalyst. wikipedia.org The resulting polyurea would feature pendant ketone groups, which could influence the polymer's properties, such as its polarity and potential for further reactions.

The properties of the resulting polyurethanes and polyureas would be significantly influenced by the presence of the ketone group. This could lead to materials with enhanced adhesion, modified solubility, and the potential for post-polymerization cross-linking.

A hypothetical data table illustrating the potential properties of polyurethanes synthesized with and without this compound is presented below. Disclaimer: This table is illustrative and based on general principles of polymer chemistry, as specific experimental data for this compound was not found in the searched literature.

| Property | Standard Polyurethane (without Ketone) | Ketone-Functionalized Polyurethane |

| Glass Transition Temperature (Tg) | Varies with polyol and isocyanate | Potentially higher due to increased polarity |

| Tensile Strength | Dependent on hard/soft segment ratio | May be enhanced by hydrogen bonding |

| Adhesion to Polar Substrates | Good | Potentially excellent due to ketone group |

| Cross-linking Potential | Limited to secondary reactions | High, via ketone chemistry |

Beyond simple homopolymers and linear copolymers, this compound can be incorporated as a specialty monomer to introduce specific functionalities into more complex polymer systems. For example, it could be used in the synthesis of block copolymers, graft copolymers, or dendritic structures. nih.gov

The dual functionality of the monomer allows for sequential polymerization strategies. For instance, the isocyanate group could be used in a step-growth polymerization to form a polyurethane prepolymer, which is then further functionalized or polymerized through reactions involving the ketone group. This could lead to the creation of novel amphiphilic or stimuli-responsive materials.

Role as a Cross-linking Agent in Polymer Networks

The ability of this compound to react with various functional groups makes it a potential cross-linking agent for creating polymer networks with unique properties.

Cross-linked materials, or thermosets, exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts. This compound can induce cross-linking through several mechanisms:

Isocyanate Reactions: If a polymer contains multiple nucleophilic groups (e.g., hydroxyl or amine groups), the isocyanate functionality of this compound can react with these to form urethane or urea (B33335) cross-links.

Ketone Reactions: The ketone group can participate in cross-linking reactions, for example, through the formation of hydrazones with dihydrazides or ketals with diols under appropriate conditions. gantrade.com This provides a secondary, orthogonal cross-linking chemistry to the isocyanate reactions.

This dual reactivity allows for the development of dual-cure systems, where an initial curing step might involve the isocyanate, followed by a secondary curing or post-curing step involving the ketone.

The process of forming a cross-linked network from a liquid polymer solution is known as gelation, which is characterized by a sharp increase in viscosity and the formation of an insoluble gel fraction. ethz.chmdpi.commdpi.com The gel point is a critical parameter in the processing of thermosetting materials.

The gelation behavior of systems containing this compound would depend on several factors, including:

The concentration of the cross-linking agent.

The functionality of the polymer to be cross-linked.

The reaction conditions (temperature, catalyst, etc.).

By carefully controlling these parameters, the kinetics of network formation and the final properties of the gel can be tailored. For instance, a higher concentration of this compound would be expected to lead to a faster gelation time and a higher cross-link density in the final network.

A hypothetical data table illustrating the effect of this compound concentration on gelation is presented below. Disclaimer: This table is illustrative and based on general principles of polymer chemistry, as specific experimental data for this compound was not found in the searched literature.

| Concentration of this compound (wt%) | Gel Time (minutes) | Swelling Ratio in Toluene (B28343) |

| 1 | 120 | 8.5 |

| 3 | 45 | 4.2 |

| 5 | 15 | 2.1 |

Functionalization of Polymer Backbones via the Ketone Moiety

The presence of the ketone group along the polymer backbone, derived from this compound, is a key feature for creating sophisticated macromolecular architectures. Unlike the isocyanate group, which is consumed during the primary polymerization step, the ketone carbonyl is chemically orthogonal and remains available for a variety of post-polymerization modification reactions. nih.govwiley-vch.de This allows for the synthesis of a base polymer scaffold that can be subsequently functionalized in high yields under mild conditions. nih.gov

Post-polymerization modification (PPM) has become an essential tool for installing desired functionalities into a polymer chain. researchgate.net For polymers containing ketone groups, several highly efficient and selective chemical reactions can be employed. These strategies often fall under the umbrella of "click chemistry," characterized by high yields, mild reaction conditions, and the absence of interfering side products. nih.gov

The most prominent PPM strategies for ketone-functionalized polymers involve the formation of hydrazones and oximes through reaction with hydrazides and alkoxyamines, respectively. wiley-vch.de These reactions are highly efficient and can proceed in aqueous environments, which is advantageous for the modification of polymers intended for biological applications. nih.govrsc.org The stability of the resulting linkage can be tuned; hydrazones and oximes are generally stable at neutral or slightly acidic pH but can be designed to be reversible under specific conditions. wiley-vch.dersc.org Another strategy is reductive amination, where the ketone is converted to a stable secondary amine. wiley-vch.de

Table 1: Key Post-Polymerization Modification Reactions for Ketone Moieties

| Reaction Type | Reagent | Resulting Linkage | Key Features | Citation |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine/Hydrazide derivatives | Hydrazone (C=N-NH-) | High efficiency; Reversible under acidic conditions; Used for dynamic covalent networks. | wiley-vch.denih.gov |

| Oxime Ligation | Alkoxyamine/Hydroxylamine derivatives | Oxime (C=N-O-) | High efficiency; More stable than hydrazones; Catalyst-free; Forms benign water byproduct. | nih.govwiley-vch.dersc.org |

| Reductive Amination | Primary Amine + Reducing Agent (e.g., borohydride) | Secondary Amine | Forms a stable, non-cleavable C-N bond. | wiley-vch.de |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | Carbon-carbon double bond | C-C bond formation; Used for introducing specific electronic or optical properties. |

The ability to modify the ketone side chains opens up a vast chemical space for introducing secondary functionalities, thereby creating materials with advanced capabilities. This approach avoids the need to synthesize and polymerize complex, functional monomers directly, which can often be challenging. nih.gov

By reacting the ketone-bearing polymer with appropriately functionalized hydrazides or alkoxyamines, a wide array of molecules can be conjugated to the polymer backbone. nih.govresearchgate.net This includes:

Hydrophilic Polymers: Grafting hydrophilic chains, such as poly(ethylene glycol) (PEG), can impart water solubility to an otherwise hydrophobic polymer backbone, leading to the formation of amphiphilic block copolymers or core-shell nanoparticles. nih.govresearchgate.net

Biomolecules: The mild conditions of oxime or hydrazone formation allow for the conjugation of sensitive biological molecules, such as peptides, sugars, or proteins, to create biocompatible materials or polymer therapeutics. nih.govresearchgate.net

Crosslinking Agents: Using di- or multifunctional hydrazides or alkoxyamines enables the crosslinking of polymer chains. rsc.orggoogle.com This is a crucial step in forming stable hydrogels, elastomers, or core-crosslinked micelles. rsc.org

Imaging and-Targeting Ligands: Fluorescent dyes, MRI contrast agents (like Gd-DOTA derivatives), or targeting ligands (such as biotin) can be attached for applications in diagnostics and targeted drug delivery. nih.gov

Development of Novel Polymeric Materials with Tailored Properties

The combination of a robust polyurethane backbone formed from the isocyanate group and a modifiable ketone side chain allows for the development of novel polymeric materials with properties precisely engineered for specific high-performance applications.

Polyurethanes are widely used in coatings and adhesives due to their excellent mechanical strength, abrasion resistance, and chemical stability. researchgate.net The incorporation of ketone functionalities derived from this compound offers additional mechanisms to enhance performance.

Furthermore, the ketone groups on a coated surface can be used to graft other polymers or molecules, a process that can be initiated by heat during a molding process. mdpi.com This allows for the creation of functional surfaces with tailored properties, such as improved wettability or enhanced adhesion for subsequent layers, like in chemical plating. mdpi.com The addition of ketone-functionalized polymers has been shown to significantly improve the lap shear strength and fracture toughness of epoxy resin adhesives. researchgate.net

Table 2: Enhancing Coating and Adhesive Properties via Ketone Functionalization

| Property | Mechanism | Result | Citation |

|---|---|---|---|

| Hardness & Durability | Post-application crosslinking with dihydrazides. | Formation of a crosslinked network, increasing film integrity. | google.com |

| Adhesion Strength | Formation of covalent bonds (e.g., azomethine) with substrates or subsequent layers. | Improved interfacial bonding and shear strength. | researchgate.netmdpi.com |

| Chemical & Solvent Resistance | Increased crosslink density. | Reduced swelling and degradation upon exposure to chemicals. | google.com |

| Surface Wettability | Grafting of hydrophilic molecules to surface ketone groups. | Creation of functional surfaces with tailored hydrophilicity. | mdpi.com |

A particularly exciting area of application is the development of "smart" or responsive materials that can change their properties in response to an external stimulus. Ketone-based linkages, particularly hydrazones and oximes, are central to the design of these systems. acs.org

The hydrolytic stability of these linkages is often pH-dependent. Hydrazone bonds, for example, are relatively stable at neutral pH but can be cleaved under mildly acidic conditions. rsc.org This property is widely exploited in drug delivery systems, where a drug is attached to the polymer via a hydrazone linker. The polymer-drug conjugate remains stable in the bloodstream (pH ~7.4) but releases the active drug in the acidic microenvironment of a tumor or within the endosomes of a cell. nih.gov

Similarly, oxime linkages can be engineered to be reversible. rsc.org The addition of a competitive small molecule aldehyde or alkoxyamine can displace the polymer from a crosslinked network, leading to the dissociation of materials like hydrogels or core-crosslinked micelles on demand. rsc.org This allows for the creation of materials that can be degraded or disassembled under specific chemical triggers. acs.org Beyond pH, polymers with ketone-derived linkages have been incorporated into systems that respond to reactive oxygen species (ROS), a key feature of inflammatory environments. nih.gov

Table 3: Stimuli-Responsive Systems Based on Ketone-Derived Linkages

| Linkage | Stimulus | Response | Potential Application | Citation |

|---|---|---|---|---|

| Hydrazone | Low pH (Acidic) | Cleavage of the linkage, release of conjugated molecule. | pH-triggered drug delivery, self-healing materials. | nih.govacs.orgrsc.org |

| Oxime | Competitive Exchange (excess aldehyde/alkoxyamine), Acid | Reversible cleavage, dissociation of crosslinked networks. | "On-demand" disassembly of materials, dynamic combinatorial chemistry. | rsc.org |

| Thioketal | Reactive Oxygen Species (ROS) | Cleavage of the linkage, dissociation of nanoparticles. | Targeted drug delivery to inflammatory sites. | nih.gov |

| Imine | Water (Hydrolysis), pH | Reversible formation/cleavage. | Recyclable cross-linked polymers (vitrimers), dynamic adaptable networks. | acs.org |

Synthesis and Exploration of 6 Isocyanatohexan 2 One Derivatives and Functionalized Analogs

Design Principles for Structural Modification

The design of derivatives from 6-isocyanatohexan-2-one is guided by the distinct reactivity of its two functional groups. The electrophilic carbon of the isocyanate group is susceptible to nucleophilic attack, while the carbonyl carbon of the ketone can also react with nucleophiles, albeit typically under different conditions. Furthermore, the α-protons to the ketone offer a site for enolate formation and subsequent reactions.

Key design principles for structural modification include:

Selective Functionalization: Exploiting the differential reactivity of the isocyanate and ketone groups to achieve selective modification. For instance, the isocyanate group readily reacts with alcohols and amines at room temperature, while the ketone is generally less reactive under these conditions.

Introduction of New Reactive Sites: Incorporating additional functional groups to create bifunctional or multifunctional derivatives. This can be achieved by reacting the isocyanate or ketone with reagents that contain other reactive moieties.

Modulation of Physicochemical Properties: Altering the chemical structure to influence properties such as solubility, polarity, and thermal stability. For example, the introduction of long alkyl chains can increase lipophilicity, while the incorporation of polar groups can enhance hydrophilicity.

Steric and Electronic Control: The introduction of bulky substituents near a reactive site can sterically hinder its reactivity, allowing for regioselective reactions on the other functional group. Similarly, the electronic nature of the introduced substituents can influence the reactivity of the remaining functional group. Aliphatic isocyanates are generally less reactive than their aromatic counterparts due to the absence of resonance stabilization of the negative charge delocalization on the aromatic ring. rsc.orgnih.gov

Synthesis of Isocyanate-Modified Derivatives

The high electrophilicity of the isocyanate group makes it a prime target for modification through reactions with various nucleophiles. researchgate.netwikipedia.org These reactions are typically efficient and proceed under mild conditions.

Urethane (B1682113) Derivatives: The reaction of this compound with alcohols or phenols results in the formation of stable urethane (carbamate) linkages. wikipedia.orgmdpi.com This reaction is often catalyzed by tertiary amines or organotin compounds, although it can also proceed without a catalyst. acs.org

Reaction Scheme: R-OH + O=C=N-(CH₂)₄-C(=O)CH₃ → R-O-C(=O)NH-(CH₂)₄-C(=O)CH₃

Urea (B33335) Derivatives: Primary and secondary amines react readily with the isocyanate group to yield urea derivatives. wikipedia.org This reaction is generally faster than the reaction with alcohols and typically does not require a catalyst. The synthesis of urea derivatives can be achieved through various methods, including the reaction of amines with isocyanates generated in situ from acyl azides via the Curtius rearrangement. organic-chemistry.org

Reaction Scheme: R₂NH + O=C=N-(CH₂)₄-C(=O)CH₃ → R₂N-C(=O)NH-(CH₂)₄-C(=O)CH₃

| Derivative Type | Reagent | Product Name | Plausible Yield (%) |

| Urethane | Ethanol | Ethyl (6-oxoheptyl)carbamate | 95 |

| Urethane | Phenol | Phenyl (6-oxoheptyl)carbamate | 92 |

| Urea | Diethylamine | 1,1-Diethyl-3-(6-oxoheptyl)urea | 98 |

| Urea | Aniline | 1-Phenyl-3-(6-oxoheptyl)urea | 96 |

Synthesis of Ketone-Modified Derivatives

The ketone functional group in this compound offers a second site for structural modification, allowing for the introduction of a different set of functionalities. Common derivatization strategies for ketones include reactions with hydroxylamine derivatives and Wittig-type reactions.

Oxime and Hydrazone Derivatives: The ketone can be converted to an oxime by reaction with hydroxylamine or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.com Similarly, reaction with hydrazine or substituted hydrazines yields the corresponding hydrazones. These reactions are typically carried out under mildly acidic conditions.

Reaction Scheme: H₂N-OR + O=C=N-(CH₂)₄-C(=O)CH₃ → O=C=N-(CH₂)₄-C(=N-OR)CH₃ + H₂O

Alkene Derivatives via Wittig Reaction: The Wittig reaction provides a powerful method for converting the ketone into an alkene by reacting it with a phosphorus ylide (Wittig reagent). nih.gov This allows for the introduction of a carbon-carbon double bond with control over the stereochemistry of the resulting alkene. The non-classical Wittig reaction can also be employed with other carbonyl compounds. rsc.org

Reaction Scheme: Ph₃P=CHR + O=C=N-(CH₂)₄-C(=O)CH₃ → O=C=N-(CH₂)₄-C(=CHR)CH₃ + Ph₃P=O

| Derivative Type | Reagent | Product Name | Plausible Yield (%) |

| Oxime | Hydroxylamine | This compound oxime | 85 |

| Hydrazone | Phenylhydrazine | (E)-1-(6-isocyanatoheptan-2-ylidene)-2-phenylhydrazine | 88 |

| Alkene | Methylenetriphenylphosphorane | 6-Isocyanato-2-methylidenehexane | 75 |

Bifunctional Derivatives Incorporating Additional Reactive Sites

A key advantage of using this compound as a starting material is the ability to introduce additional reactive sites, leading to the formation of valuable bifunctional or multifunctional compounds. This is typically achieved by using a reagent that contains another functional group that is unreactive under the conditions of the initial derivatization.

For example, reacting the isocyanate moiety with a nucleophile that also contains a protected functional group, a terminal alkyne, or an azide allows for subsequent "click" chemistry or other orthogonal ligation strategies. Alternatively, the ketone can be derivatized with a reagent bearing another reactive handle. The selective protection of one functional group is crucial in the synthesis of bifunctional compounds. exlibrisgroup.com

Synthesis of a Bifunctional Urethane-Alkyne Derivative: Reaction of this compound with propargyl alcohol would yield a derivative containing both a ketone and a terminal alkyne.

Reaction Scheme: HC≡C-CH₂OH + O=C=N-(CH₂)₄-C(=O)CH₃ → HC≡C-CH₂-O-C(=O)NH-(CH₂)₄-C(=O)CH₃

| Initial Functional Group Targeted | Reagent | Additional Reactive Site Introduced | Product Name |

| Isocyanate | Propargyl alcohol | Terminal alkyne | Prop-2-yn-1-yl (6-oxoheptyl)carbamate |

| Isocyanate | 3-Aminoprop-1-ene | Terminal alkene | 1-Allyl-3-(6-oxoheptyl)urea |

| Ketone | Girard's reagent T | Quaternary ammonium salt | 2-(6-isocyanatoheptan-2-ylidene)hydrazine-1,1,1-trimethylammonium |

Structure-Reactivity Relationships in Derivatives

The reactivity of the derivatives of this compound is intrinsically linked to their molecular structure. The nature of the substituents introduced can significantly influence the reactivity of the remaining or newly introduced functional groups.

Electronic Effects: The introduction of electron-withdrawing groups will generally increase the electrophilicity of the carbonyl carbon in ketone-modified derivatives, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease its reactivity. In isocyanate-modified derivatives, the nature of the substituent on the urethane or urea nitrogen can influence the acidity of the N-H proton.

Steric Hindrance: Bulky substituents in the vicinity of a reactive center will impede the approach of reagents, thereby slowing down reaction rates. For example, a bulky R group in a urethane derivative (R-O-C(=O)NH-(CH₂)₄-C(=O)CH₃) could sterically hinder reactions at the ketone.

Intramolecular Interactions: In certain derivatives, intramolecular hydrogen bonding or other non-covalent interactions may influence the conformation of the molecule and the accessibility of the reactive sites. For instance, the N-H proton of a urethane or urea group could potentially interact with the ketone's carbonyl oxygen. The reactivity of aliphatic diisocyanates in oligomerization reactions is dependent on chain length and the catalyst used. acs.org

The interplay of these factors allows for the fine-tuning of the reactivity of this compound derivatives for specific applications in organic synthesis and materials science.

Advanced Spectroscopic and Structural Elucidation of 6 Isocyanatohexan 2 One and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of 6-isocyanatohexan-2-one. These methods probe the vibrational modes of molecules, providing a unique spectroscopic fingerprint based on the functional groups present.

The structure of this compound is defined by two key functional groups: an isocyanate group (-N=C=O) and a ketone group (C=O). Both groups exhibit distinct and well-characterized vibrational modes that are readily identifiable in IR and Raman spectra.

The isocyanate group is particularly notable for its strong and sharp absorption band in the infrared spectrum, which arises from the asymmetric stretching vibration of the -N=C=O moiety. researchgate.netspectroscopyonline.com This band typically appears in a relatively uncongested region of the spectrum, between 2240 and 2280 cm⁻¹, making it an excellent diagnostic marker. researchgate.netspectroscopyonline.comresearchgate.net The corresponding symmetric stretch is generally weak in the IR spectrum but produces a strong signal in the Raman spectrum. cdnsciencepub.com

The ketone functional group is characterized by the C=O stretching vibration, which gives rise to a strong absorption band in the infrared spectrum. For saturated aliphatic ketones, such as this compound, this peak is typically observed around 1715 cm⁻¹. vscht.czpressbooks.puborgchemboulder.comlibretexts.orgpressbooks.pub In Raman spectroscopy, the C=O stretch also provides a distinct, though typically weaker, signal. aip.orgaip.orgresearchgate.net

A summary of the expected characteristic vibrational frequencies for this compound is presented below.

Table 1. Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR) |

|---|---|---|---|---|

| C-H Stretch | Alkane (-CH₂, -CH₃) | 2850-2960 | 2850-2960 | Medium-Strong |

| N=C=O Asymmetric Stretch | Isocyanate | 2250-2280 | Weak | Very Strong, Sharp |

| C=O Stretch | Ketone | ~1715 | ~1715 | Strong |

| CH₂/CH₃ Bend (Scissoring/Rocking) | Alkane | 1375-1470 | 1375-1470 | Variable |

| N=C=O Symmetric Stretch | Isocyanate | Weak | Strong | Weak |

In-situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a highly effective technique for monitoring chemical reactions in real-time. researchgate.netmt.com This is especially true for reactions involving isocyanates due to their intense and characteristic -N=C=O stretching band. researchgate.netresearchgate.netresearchgate.net

For this compound, in-situ FTIR can be employed to track its consumption during reactions such as urethane (B1682113) formation, where the isocyanate reacts with an alcohol. By inserting a fiber-optic Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. researchgate.netmt.com The progress of the reaction is monitored by observing the decrease in the intensity of the isocyanate peak at ~2270 cm⁻¹. researchgate.netmt.comresearchgate.net This allows for precise determination of reaction kinetics, endpoint detection, and can provide insights into the formation of intermediates or byproducts. mt.com The real-time data acquisition helps ensure product quality, process safety, and efficiency without the need for offline sampling. mt.comazom.com

X-ray Diffraction Studies for Solid-State Structures (if applicable)

For this compound, single-crystal XRD analysis would be applicable if the compound can be crystallized into a form suitable for diffraction experiments. Such a study would yield invaluable structural data, including:

The precise bond lengths and angles of the isocyanate and ketone functional groups.

The torsional angles along the hexyl chain, defining the molecule's conformation.

Intermolecular interactions, such as dipole-dipole interactions or hydrogen bonds (if co-crystallized with a suitable partner), which govern the crystal packing.

As of the current literature survey, no publicly available crystallographic data for this compound has been reported. The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound or one of its solid derivatives.

Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis of complex mixtures or to unequivocally identify a compound like this compound, hyphenated analytical techniques are employed. iipseries.orgsaspublishers.com These methods couple a separation technique with a spectroscopic detection method, leveraging the strengths of both. iipseries.orgspringernature.comijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile compound like this compound, GC-MS is an ideal analytical tool. thermofisher.comqa-group.com Gas chromatography separates the compound from other components in a mixture based on its boiling point and polarity. thermofisher.comqa-group.com As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides two critical pieces of information: the molecular weight from the molecular ion peak and structural details from the fragmentation pattern. nih.govjeolusa.comgu.edu.eg This combination allows for both identification and quantification, even at trace levels. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. wikipedia.orgijraset.com This method is particularly useful for analyzing derivatives of this compound that may be less volatile or thermally sensitive. LC-MS can be applied to a wide range of compounds and is a cornerstone in pharmaceutical, environmental, and biological analysis. wikipedia.orgnih.govresearchgate.net The technique provides retention time data from the LC and mass-to-charge ratio information from the MS, enabling confident identification and quantification of the target analyte in complex matrices. ijraset.com

Computational and Theoretical Chemistry of 6 Isocyanatohexan 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for a multi-electron system like 6-isocyanatohexan-2-one. wikipedia.orglibretexts.org

Quantum chemical calculations can provide precise values for various electronic and energetic properties. For instance, the ground state energy of a molecule can be calculated to determine its stability. emerginginvestigators.org The energies of the HOMO and LUMO are critical in predicting the molecule's reactivity, with the HOMO energy correlating to its ability to donate electrons and the LUMO energy relating to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

While specific calculated values for this compound are not readily found in published literature, a hypothetical table of such properties, based on typical results for similar functionalized alkanes, can be constructed to illustrate the expected outcomes of such calculations.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Hypothetical Value | Significance |

| Ground State Energy | -589.1234 Hartrees | Indicates the total electronic energy and stability of the molecule. |

| HOMO Energy | -8.5 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -0.2 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 8.3 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 3.5 Debye | Reflects the overall polarity of the molecule. |

Note: These values are illustrative and based on typical ranges for organic molecules with similar functional groups.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for studying reaction mechanisms and identifying the geometries and energies of transition states. For this compound, DFT could be employed to explore its reactivity, for example, in nucleophilic addition reactions at the isocyanate group or reactions involving the enolizable ketone functionality.

A DFT study would typically involve mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) is a technologically important process. DFT calculations on model systems, such as the reaction of methyl isocyanate with methanol, have shown that the reaction can proceed through a concerted or stepwise mechanism, often involving hydrogen-bonded associates of the alcohol. nethouse.ru Similar studies could be applied to this compound to understand how the presence of the ketone group might influence the reactivity of the isocyanate moiety.

Table 2: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reaction | Reactant Complex | Transition State Energy (kcal/mol) | Product |

| Nucleophilic attack by Methanol on the Isocyanate group | This compound + CH₃OH | 15.2 | Methyl (6-oxo-2-hexyl)carbamate |

| Aldol (B89426) condensation at the Ketone group (self-reaction) | Two molecules of this compound | 22.5 | Dimeric aldol product |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT studies on reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules.

The hexane (B92381) chain of this compound can adopt a multitude of conformations due to the rotation around its carbon-carbon single bonds. MD simulations can reveal the most stable conformers and the energy barriers between them. This is crucial as the conformation of the molecule can significantly affect its reactivity and physical properties.

Furthermore, MD simulations can be used to study intermolecular interactions. For instance, simulations of liquid this compound could provide insights into its bulk properties, such as density and viscosity. By simulating the molecule in a solvent, one can also study solvation effects and how the solvent influences the conformational preferences of the solute.

Force fields, which are sets of empirical energy functions, are used in MD simulations to describe the potential energy of the system. For isocyanates, specific force fields have been developed to accurately model their behavior in simulations. nsf.gov

Table 3: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population (%) |

| Anti (trans) | 180° | 0.0 | 65 |

| Gauche (+) | 60° | 0.9 | 17.5 |

| Gauche (-) | -60° | 0.9 | 17.5 |

Note: This table presents a simplified, hypothetical analysis of the major conformers around a specific dihedral angle. A full analysis would involve multiple dihedral angles.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.gov For this compound, key spectroscopic techniques would include Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantum chemical calculations, particularly DFT, are widely used to predict vibrational frequencies, which correspond to the peaks in an IR spectrum. The calculated frequencies for the characteristic stretching vibrations of the isocyanate (-N=C=O) and ketone (C=O) groups would be of particular interest.

Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can be compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule.

Table 4: Hypothetical Predicted vs. Expected Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Expected Experimental Range |

| IR Frequency (N=C=O stretch) | 2275 cm⁻¹ | 2250-2280 cm⁻¹ |

| IR Frequency (C=O stretch) | 1720 cm⁻¹ | 1710-1730 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O of Isocyanate) | 122 ppm | 120-125 ppm |

| ¹³C NMR Chemical Shift (C=O of Ketone) | 208 ppm | 205-215 ppm |

| ¹H NMR Chemical Shift (CH₂ adjacent to NCO) | 3.3 ppm | 3.2-3.5 ppm |

Note: The predicted values are illustrative and based on typical accuracies of modern computational methods. The expected experimental ranges are based on standard values for these functional groups.

Future Research Trajectories for Isocyanato Ketone Compounds

Exploration of Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. For isocyanato-ketone compounds, the development of asymmetric synthesis routes is a critical research frontier to produce enantiomerically pure or enriched products.

Current challenges in synthesizing enantioenriched α-substituted 1,3-dicarbonyls, which are structurally related to β-keto amides derived from isocyanates, include the tendency for racemization through keto-enol tautomerization. researchgate.net Future research will likely focus on overcoming these challenges. Promising strategies include dynamic kinetic asymmetric transformations (DYKATs), which can convert a racemic mixture into a single enantiomer. acs.org The application of palladium-catalyzed DYKATs, which have been successful for compounds like vinylaziridines reacting with isocyanates, could be adapted for isocyanato-ketones. acs.org

Furthermore, metal-catalyzed approaches offer efficient alternatives to traditional methods. researchgate.net Copper-catalyzed asymmetric acylation and nickel-catalyzed enantioconvergent cross-coupling reactions have shown success in creating chiral ketones and could be explored for the asymmetric synthesis of isocyanato-ketones. nih.gov The development of novel chiral ligands and catalytic systems that can control the stereochemistry at the carbon alpha to the ketone group while the isocyanate group remains intact for subsequent reactions is a significant goal.

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent Example | Potential Outcome |

|---|---|---|

| Dynamic Kinetic Asymmetric Transformation (DYKAT) | Palladium complexes with chiral ligands | Enantiomerically pure imidazolidinones from isocyanates acs.org |

| Metal-Catalyzed Asymmetric Acylation | Copper catalysts with chiral ligands | Enantioenriched β,γ-unsaturated ketones nih.gov |

| Enantioconvergent Cross-Coupling | Nickel catalysts | Asymmetric synthesis of ketones from racemic starting materials nih.gov |

Development of Bio-Derived or Sustainable Synthetic Pathways

The chemical industry is undergoing a significant shift towards sustainability, driven by environmental concerns and the need to move away from fossil fuel-based feedstocks. rsc.org A major focus for isocyanate synthesis is the replacement of hazardous reagents like phosgene (B1210022), which is used in conventional production methods. biorizon.euresearchgate.net

Future research will heavily invest in developing bio-derived synthetic pathways. Lignin and carbohydrates from non-food lignocellulose biomass are being investigated as promising starting materials for new bio-based isocyanates. biorizon.eugoogle.com Projects like PROMIS are dedicated to designing novel bio-based isocyanate building blocks using inventive organic chemistry and catalysis, aiming to increase the bio-based content and reduce environmental risks. biorizon.eu Research into converting biomass-derived molecules, such as those from vegetable oils, sugars, or cashew nut shell liquid (CNSL), into isocyanates is also gaining traction. rsc.org These phosgene-free routes are not only safer but also contribute to a circular economy by valorizing biomass. researchgate.net The ultimate goal is to develop green polyurethanes with properties comparable to their fossil-based counterparts. rsc.org

Integration into Advanced Functional Materials Systems

The dual reactivity of isocyanato-ketones makes them ideal building blocks for advanced functional materials. The isocyanate group is highly reactive towards nucleophiles like alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. wikipedia.org This reaction is the foundation of polyurethane chemistry. rsc.org

Self-Healing Polymers: The reversible nature of certain chemical bonds can be exploited to create self-healing materials. The urea and urethane linkages formed from isocyanates can be engineered to be dynamic or reversible, allowing the polymer network to repair itself after damage. Research could focus on incorporating isocyanato-ketone monomers into polymer backbones where the ketone group can be used for secondary cross-linking or functionalization, enhancing the healing efficiency.

Smart Coatings: Isocyanates are crucial in high-performance coatings, such as automotive paints. wikipedia.org The isocyanato-ketone structure allows for the design of "smart" coatings that can respond to environmental stimuli. For example, the ketone group could be used to attach sensor molecules or photo-responsive moieties, while the isocyanate group ensures strong adhesion and network formation, leading to coatings with properties like corrosion resistance, color-changing capabilities, or enhanced durability.

Role in Supramolecular Chemistry or Self-Assembly

Supramolecular chemistry explores the complex structures formed through non-covalent interactions. longdom.org Self-assembly, a key principle in this field, involves molecules spontaneously organizing into well-defined architectures. nih.gov

The products derived from isocyanato-ketones are well-suited for designing self-assembling systems. The reaction of the isocyanate group with amines or alcohols produces ureas and urethanes, both of which contain N-H and C=O groups that are excellent hydrogen bond donors and acceptors. nih.gov These strong, directional hydrogen bonds can guide the self-assembly of molecules into higher-order structures like supramolecular polymers, nanotubes, or vesicles. longdom.orgfortunejournals.com

Future research will focus on designing isocyanato-ketone derivatives where the ketone group can be used to tune the solubility, introduce steric bulk, or add another recognition site, thereby controlling the geometry and stability of the resulting supramolecular assembly. This could lead to the development of new gels, liquid crystals, or materials for molecular recognition and sensing. fortunejournals.com

Catalytic Applications Utilizing the Unique Reactivity Profile

The presence of both an electrophilic isocyanate and a nucleophilic (in its enol or enolate form) ketone provides a unique reactivity profile that can be harnessed for catalysis.

Isocyanato-ketone compounds could be designed as novel ligands for transition metal catalysis. The ketone's oxygen and potentially a derivative of the isocyanate group could act as a bidentate chelating agent for a metal center. The electronic properties of such a ligand could be tuned by modifying the substituent on the ketone, influencing the catalytic activity and selectivity of the metal complex.

Furthermore, these compounds could serve as building blocks for organocatalysts. The combination of a hydrogen-bond-donating group (derived from the isocyanate) and a Lewis basic site (the ketone oxygen) within the same molecule could enable cooperative catalysis for a variety of chemical transformations. Catalysis plays a vital role in accelerating chemical reactions and reducing activation energy, making the development of new catalytic systems a priority. chemscene.com Research into the catalytic mechanisms of various compounds, such as Zirconium Isooctanoate in NCO-OH reactions, highlights the importance of catalysts in controlling polymer formation. allhdi.com Exploring the catalytic potential of isocyanato-ketone derivatives represents a promising area for future investigation.

Q & A

Q. What are the best practices for addressing negative results in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.